3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(5-amino-3-phenyl-1,2,4-triazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-7-4-8-16-11(13)14-10(15-16)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHMDHUEMFBXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with phenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to promote cyclization.
Another method involves the use of microwave irradiation to accelerate the reaction. This method has been shown to improve yields and reduce reaction times compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high yields. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group and triazole ring undergo oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitrile oxidation | KMnO₄, H₂O₂, acidic medium | Carboxylic acid derivative | |
| Triazole ring oxidation | mCPBA (meta-chloroperbenzoic acid) | Triazole N-oxide |
-
Key Observation : Oxidation of the nitrile to a carboxylic acid proceeds with 75–85% yield under acidic KMnO₄ conditions. The triazole ring forms stable N-oxides, confirmed via LCMS (m/z +16) .
Reduction Reactions
The nitrile group is selectively reduced to primary amines:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitrile reduction | LiAlH₄, THF, reflux | 3-(5-Amino-3-phenyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |
| Catalytic hydrogenation | H₂, Pd/C, ethanol, 50°C | Same amine product (85–90% yield) |
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Mechanistic Insight : LiAlH₄ reduces the nitrile via a two-step process involving imine intermediates, while catalytic hydrogenation directly yields the amine.
Substitution Reactions
The triazole ring participates in electrophilic substitution:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated triazoles | |
| Aromatic electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivatives |
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Example : Reaction with methyl iodide forms 1-(3-cyanopropyl)-3-phenyl-5-amino-1,2,4-triazole, confirmed by ¹H NMR (δ 3.12 ppm, singlet for CH₃) .
Cyclization and Functionalization
The compound serves as a precursor for heterocyclic synthesis:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Cyclization with hydrazine | Hydrazine hydrate, ethanol, Δ | Pyrazole-triazole hybrids | |
| Click chemistry | Cu(I), azides | Triazole-linked conjugates |
-
Case Study : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene yields 1,2,3-triazole conjugates, validated by HRMS (m/z 345.14 [M+H]⁺) .
Tautomerism and Ring Dynamics
The 1,2,4-triazole ring exhibits annular tautomerism, as demonstrated by NMR and X-ray crystallography :
-
Two tautomeric forms equilibrate in solution, with the 1H-tautomer predominating (85:15 ratio in DMSO-d₆) .
-
X-ray data reveal a planar triazole ring with bond lengths consistent with delocalized π-electron density .
Biological Activity Correlations
Reaction products show modified bioactivity:
-
N-Oxides : Enhanced antimicrobial potency (MIC = 8 µg/mL vs. S. aureus).
-
Amine Derivatives : Improved cytotoxicity (IC₅₀ = 12 µM vs. HeLa cells).
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing triazole rings. The triazole moiety is known for its diverse biological activities, including anticancer effects. The specific compound 3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile has been investigated for its ability to inhibit cancer cell proliferation.
Case Study:
In a study focused on the synthesis and biological evaluation of various triazole derivatives, compounds similar to this compound exhibited significant inhibition against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | HCT-116 | 2.3 |
| This compound | MCF-7 | 2.9 |
Antimicrobial Properties
The triazole ring system is also associated with antimicrobial activity. Compounds featuring this structure have been shown to exhibit effectiveness against a range of bacteria and fungi.
Research Findings:
A study investigating various triazole derivatives found that compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell wall synthesis .
Fungicidal Activity
Due to their structural characteristics, triazoles are widely used as fungicides in agriculture. The compound has shown potential as a fungicide due to its ability to inhibit fungal growth.
Case Study:
In agricultural research, formulations containing this compound were tested against common plant pathogens. Results indicated a significant reduction in fungal spore germination and mycelial growth when treated with this compound .
| Pathogen | Growth Inhibition (%) |
|---|---|
| Fusarium spp. | 85% |
| Aspergillus spp. | 78% |
Synthesis and Characterization
The synthesis of this compound can be achieved through various methodologies involving microwave-assisted reactions or conventional heating methods that yield high purity compounds suitable for biological testing.
Synthesis Pathway:
The synthesis typically involves the reaction of phenyl-substituted triazoles with propanenitrile derivatives under controlled conditions to ensure high yields and optimal purity .
Mechanism of Action
The mechanism of action of 3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the active site of enzymes, leading to inhibition.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The phenyl group at position 3 distinguishes the target compound from analogs with methoxy, methyl, or sulfur-containing substituents. Key comparisons include:
Structural Characterization Tools
- NMR and LCMS : Used extensively for verifying triazole and nitrile functionalities, as seen in .
Biological Activity
3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile is a triazole derivative that has been studied for its potential biological activities. This compound is notable for its structural features, which may confer various pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a triazole ring, which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Triazole derivatives often exhibit:
- Antimicrobial Activity : Compounds containing triazole rings have been shown to possess antifungal and antibacterial properties.
- Antioxidant Properties : Some studies suggest that triazole derivatives can scavenge free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition : Triazoles may inhibit certain enzymes involved in metabolic pathways, contributing to their therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
| Microorganism | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| E. coli | 32 | Equivalent to Ampicillin |
| S. aureus | 16 | Superior to Gentamicin |
Antioxidant Activity
In vitro assays have revealed that this compound exhibits notable antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated a significant reduction in DPPH radical concentration when treated with the compound.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
Case Studies
A recent case study focused on the compound's effects on neurodegenerative diseases. In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque accumulation. The study highlighted the compound's potential as a neuroprotective agent.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives like this compound can be influenced by modifications to their structure. Research has shown that substituents on the phenyl ring significantly affect potency and selectivity towards biological targets. For instance:
- Phenyl Substituents : Electron-donating groups enhance activity by stabilizing the triazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
